molecular formula C8H6Cl2O2 B8495111 3-Chloro-2-methoxybenzoic acid chloride

3-Chloro-2-methoxybenzoic acid chloride

Cat. No.: B8495111
M. Wt: 205.03 g/mol
InChI Key: NMJDWNDGFCTDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methoxybenzoic acid chloride is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

3-chloro-2-methoxybenzoyl chloride

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3

InChI Key

NMJDWNDGFCTDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.5 g (0.0027 mole) of 3-chloro-2-methoxybenzoic acid in 10 mL of thionyl chloride was heated under reflux for 2 hours and then evaporated to yield 3-chloro-2-methoxybenzoic acid chloride. The residual oil was dissolved in 20 mL of methlene chloride containing 0.4 g (0.003 mole) of 2-aminomethyl-1-ethyl-pyrrolidine and 1 mL of triethylamine. After 1 hour at room temperature, the solution was evaporated and treated with water. The oil which precipitated was taken up in methylene chloride, dried and evaporated. The residue was crystallized from ether-pentane to obtain 0.55 g (69%) of the invention compound, m.p. 55°-58°.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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